BenchChemオンラインストアへようこそ!

(E)-UK122 TFA

uPA Inhibition IC50 Comparison 4-oxazolidinone

Selective uPA inhibitor for oncology research. Unlike non-selective analogs (amiloride, NS47844), (E)-UK122 TFA delivers >500-fold selectivity over tPA, plasmin, thrombin, and trypsin (IC50 >100 µM). The defined (E)-stereoisomer TFA salt ensures correct active-site binding per the FlexX docking model (score -40.1). Demonstrates 80% migration inhibition and 68% invasion inhibition in pancreatic cancer models without direct cytotoxicity (IC50 >100 µM). Ideal for discriminating uPA-specific mechanisms in metastasis research. Confirm stereochemistry and selectivity profile before purchase.

Molecular Formula C17H13N3O2
Molecular Weight 291.30 g/mol
CAS No. 940290-58-4
Cat. No. B1682689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-UK122 TFA
CAS940290-58-4
SynonymsUK-122, UK 122, UK122, uPA Inhibitor II
Molecular FormulaC17H13N3O2
Molecular Weight291.30 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)C(=N)N)C(=O)O2
InChIInChI=1S/C17H13N3O2/c18-15(19)12-8-6-11(7-9-12)10-14-17(21)22-16(20-14)13-4-2-1-3-5-13/h1-10H,(H3,18,19)/b14-10+
InChIKeyJBHISGPWLXASFE-GXDHUFHOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





UK122 (E-Isomer Trifluoroacetate Salt) CAS 940290-58-4: A Selective Urokinase-Type Plasminogen Activator (uPA) Inhibitor for Metastasis Research


(E)-UK122 TFA is a potent and highly selective small-molecule inhibitor of urokinase-type plasminogen activator (uPA) [1]. It belongs to the 4-oxazolidinone class of compounds and is specifically designed to target the S1 pocket of the uPA active site, distinguishing it from less selective analogs [1]. The compound is supplied as the (E)-isomer trifluoroacetate salt, which is the active stereoisomer . Its primary research applications lie in oncology, particularly in studying uPA-dependent tumor cell invasion, migration, and metastasis, where it demonstrates significant functional inhibition without direct cytotoxicity [1].

Why Generic uPA Inhibitor Substitution Fails: Critical Differences in Potency, Selectivity, and Cellular Efficacy


uPA inhibitors, even those sharing a common 4-oxazolidinone core, exhibit profound variations in target selectivity, off-target activity against related serine proteases (e.g., tPA, plasmin, thrombin), and functional cellular effects [1]. Simply substituting (E)-UK122 TFA with a less selective analog like NS47844 or a weak inhibitor like amiloride will compromise experimental outcomes due to higher off-target protease inhibition and weaker anti-migratory efficacy [1]. The specific (E)-stereoisomer is also essential, as stereochemistry dictates active-site binding and inhibitory activity . The following quantitative evidence details these critical, non-interchangeable differences.

Quantitative Evidence Differentiating (E)-UK122 TFA from Structural Analogs and Alternative uPA Inhibitors


Superior uPA Inhibitory Potency Compared to Structural Analogs and Amiloride

In a cell-free indirect uPA assay, (E)-UK122 TFA (reported as UK122) demonstrated an IC50 of 0.2 µM against uPA [1]. This potency is equivalent to the most active initial hit (NS47844, IC50 0.2 µM) but is 2-fold more potent than NS47751 (IC50 0.4 µM), 6.5-fold more potent than NS47847 (IC50 1.3 µM), and 75-fold more potent than the classical uPA inhibitor amiloride (IC50 15 µM) [1]. This establishes (E)-UK122 TFA as a high-potency lead within its class.

uPA Inhibition IC50 Comparison 4-oxazolidinone

Enhanced Target Selectivity Profile with 500-Fold Discrimination Over Related Serine Proteases

(E)-UK122 TFA exhibits exceptional selectivity for uPA. In direct enzymatic assays, it showed no or little inhibition of the related serine proteases tissue-type plasminogen activator (tPA), plasmin, thrombin, and trypsin (all IC50 > 100 µM) [1]. This represents at least a 500-fold selectivity window over uPA (IC50 = 0.2 µM) [1]. In contrast, the initial lead compound NS47844 inhibited these proteases with IC50 values ranging from 1.0 to 2.8 µM, indicating poor selectivity [1].

Selectivity Off-target Activity Serine Protease

Superior Anti-Migratory and Anti-Invasive Activity in Pancreatic Cancer Cells Versus Amiloride

In functional cellular assays using the highly invasive CFPAC-1 pancreatic cancer cell line, (E)-UK122 TFA (100 µM) significantly suppressed cell migration on fibronectin by 80% compared to vehicle controls [1]. Crucially, this anti-migratory effect was significantly greater than that of amiloride at all concentrations tested (P = 0.005) [1]. In a Matrigel invasion assay, (E)-UK122 TFA (100 µM) inhibited invasion by 68%, which was 30% more potent than the inhibition observed with amiloride at the same concentration (P = 0.017) [1].

Cell Migration Invasion Pancreatic Cancer

Stereochemical Identity: (E)-Isomer as the Active Configuration

The compound is specifically supplied as the (E)-stereoisomer trifluoroacetate salt, which is identified as the active isomer of UK122 TFA [1]. While direct comparative data between (E)- and (Z)-isomers are not provided in the primary literature, the designation of the (E)-isomer as the active configuration is consistent with structure-activity relationship (SAR) findings that stereochemistry at the exocyclic double bond is critical for optimal binding to the uPA active site [1].

Stereoisomer Active Configuration SAR

Lack of Direct Cytotoxicity Supports Functional Specificity for uPA-Dependent Processes

(E)-UK122 TFA exhibits minimal direct cytotoxicity. In a 48-hour cell viability assay on CFPAC-1 pancreatic cancer cells, its IC50 was >100 µM, indicating no significant effect on cell proliferation or viability at concentrations up to 500-fold higher than its biochemical IC50 [1]. In contrast, the classical uPA inhibitor amiloride showed cytotoxic effects with an IC50 of 8 µM in the same assay, and several of the initial 4-oxazolidinone hits (e.g., NS47847, NS47751) also displayed cytotoxicity (IC50 22-40 µM) [1].

Cytotoxicity Cell Viability Functional Specificity

Optimal Research and Industrial Application Scenarios for (E)-UK122 TFA Based on Quantitative Evidence


uPA-Dependent Tumor Metastasis and Invasion Studies in Oncology

(E)-UK122 TFA is ideally suited for in vitro and in vivo studies investigating the role of uPA in cancer cell migration, invasion, and metastasis. Its high potency (IC50 0.2 µM), exceptional selectivity (>500-fold over related proteases), and demonstrated functional efficacy in pancreatic cancer models (80% migration inhibition, 68% invasion inhibition) make it a precise tool for dissecting uPA-specific mechanisms [1].

Serine Protease Selectivity Profiling and Control Experiments

The well-characterized selectivity profile of (E)-UK122 TFA (IC50 >100 µM for tPA, plasmin, thrombin, trypsin) establishes it as an excellent control compound for experiments aimed at distinguishing uPA-mediated effects from those of other serine proteases. Its low cytotoxicity (IC50 >100 µM) further ensures that any observed inhibition of cellular processes is due to specific uPA blockade rather than general toxicity [1].

Structure-Activity Relationship (SAR) and Molecular Docking Studies

The defined (E)-stereochemistry and the extensive molecular modeling data available for UK122 (FlexX docking score -40.1, superior to amiloride's -33.0) provide a robust foundation for SAR studies aimed at developing next-generation uPA inhibitors. The compound serves as a key reference standard for validating computational binding models and optimizing interactions within the uPA S1 pocket [1].

Validation of uPA as a Therapeutic Target in Preclinical Models

Given its potent and selective inhibition of uPA without direct cytotoxicity, (E)-UK122 TFA is a valuable chemical probe for validating uPA as a therapeutic target in preclinical cancer models. Its superior functional activity against cell invasion and migration compared to earlier inhibitors like amiloride supports its use in proof-of-concept studies aiming to establish uPA dependency in tumor progression [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for (E)-UK122 TFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.